molecular formula C11H9NO3S B8366828 2-(4-Methoxyphenyl)-3-nitrothiophene

2-(4-Methoxyphenyl)-3-nitrothiophene

Cat. No.: B8366828
M. Wt: 235.26 g/mol
InChI Key: SJIHRNXMAGOJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-3-nitrothiophene is a thiophene derivative featuring a 4-methoxyphenyl group at the 2-position and a nitro group at the 3-position. Thiophene-based compounds are widely studied for their electronic properties, including intramolecular charge transfer (ICT) and fluorescence, which are influenced by substituents such as electron-donating methoxy and electron-withdrawing nitro groups.

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-nitrothiophene

InChI

InChI=1S/C11H9NO3S/c1-15-9-4-2-8(3-5-9)11-10(12(13)14)6-7-16-11/h2-7H,1H3

InChI Key

SJIHRNXMAGOJDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CS2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Key Comparison Points :

  • Substituent Electronic Nature: The 4-methoxyphenyl group is strongly electron-donating, while the nitro group is electron-withdrawing. In quinazoline derivatives (e.g., compound 6l in ), the 4-methoxyphenyl group reduces emission intensity but increases emission wavelength due to altered π-electron delocalization . In pyridine derivatives (e.g., 4-(4-methoxyphenyl)-3-nitropyridin-2-amine), the nitro group at the 3-position and methoxyphenyl at the 4-position contribute to high synthetic yields (84–89%) .

Optical Properties

  • Emission Spectra and Solvent Interactions :
    • Quinazolines with 4-methoxyphenyl groups (e.g., 6h ) exhibit red-shifted emission maxima in polar solvents like DMF due to ICT enhancement, whereas chloro-substituted analogs show blue shifts .
    • For the target compound, the nitro group’s electron-withdrawing nature may amplify ICT, leading to solvent-dependent fluorescence similar to pyridine derivatives () .

Data Tables

Table 2: Solvent-Dependent Emission Trends

Compound Class Substituent Combination Solvent Emission λ (nm) Intensity Trend
Quinazoline (6h) 2-(4-MeOPh), 6,8-(4-FPh) DMF 520 Moderate
Quinazoline (6l) 2,6,8-(4-MeOPh) DMF 480 Low
Pyridine () 2-(4-MeOPhO), 3-NO2 Solid 430 High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.